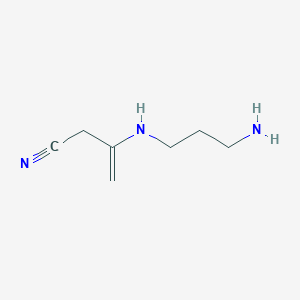
3-((3-Aminopropyl)amino)but-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Aminopropyl)amino)but-3-enenitrile is an organic compound characterized by the presence of both an amino group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Aminopropyl)amino)but-3-enenitrile typically involves the reaction of 3-aminopropylamine with but-3-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-((3-Aminopropyl)amino)but-3-enenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oximes or nitrile oxides.
Reduction: Diamines.
Substitution: Substituted amines or amides.
Aplicaciones Científicas De Investigación
3-((3-Aminopropyl)amino)but-3-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 3-((3-Aminopropyl)amino)but-3-enenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitrile group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
3-Aminopropylamine: Similar in structure but lacks the nitrile group.
But-3-enenitrile: Contains the nitrile group but lacks the amino group.
3-Aminobut-2-enenitrile: Similar but with different positioning of the amino group.
Uniqueness: 3-((3-Aminopropyl)amino)but-3-enenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
113518-22-2 |
|---|---|
Fórmula molecular |
C7H13N3 |
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
3-(3-aminopropylamino)but-3-enenitrile |
InChI |
InChI=1S/C7H13N3/c1-7(3-5-9)10-6-2-4-8/h10H,1-4,6,8H2 |
Clave InChI |
QJJJDYNOXPEYRK-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC#N)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




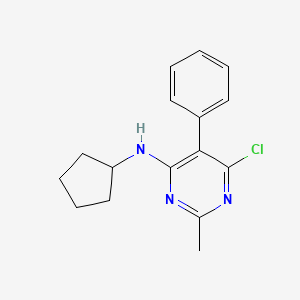



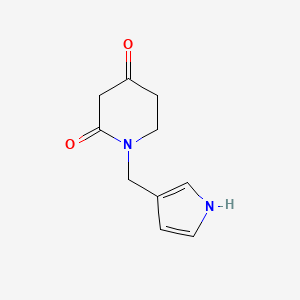
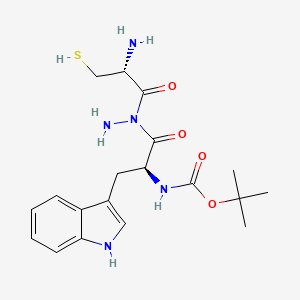
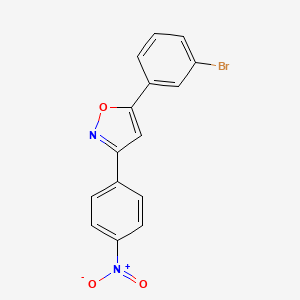
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
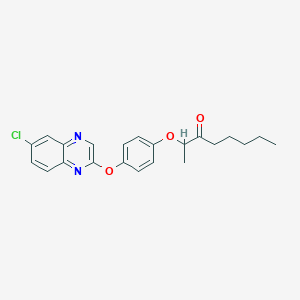
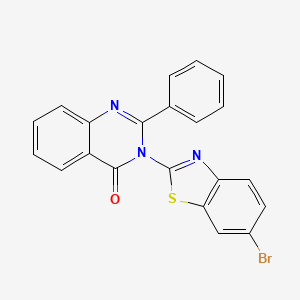
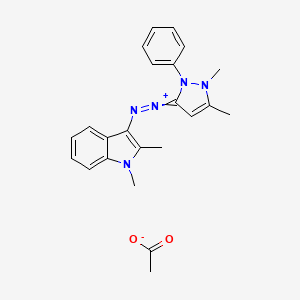
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
